Diethyl (pyridin-2-ylmethyl)phosphonate

Vue d'ensemble

Description

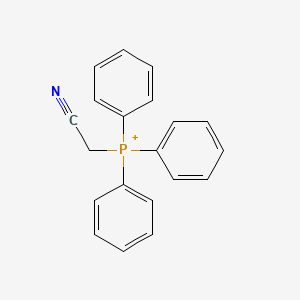

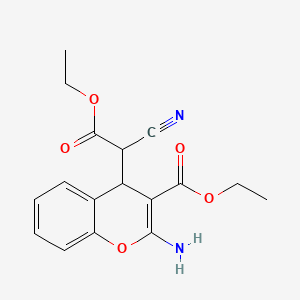

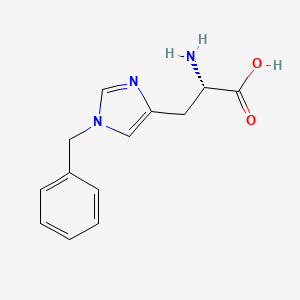

Diethyl (pyridin-2-ylmethyl)phosphonate is a chemical compound with the molecular formula C10H16NO3P . It has a molecular weight of 229.21 g/mol . The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)pyridine .

Synthesis Analysis

The synthesis of phosphonates like Diethyl (pyridin-2-ylmethyl)phosphonate typically relies on two different strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .Molecular Structure Analysis

The molecular structure of Diethyl (pyridin-2-ylmethyl)phosphonate can be represented by the canonical SMILES string: CCOP(=O)(CC1=CC=CC=N1)OCC .Physical And Chemical Properties Analysis

Diethyl (pyridin-2-ylmethyl)phosphonate has a molecular weight of 229.21 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 229.08678037 g/mol . The topological polar surface area of the compound is 48.4 Ų .Applications De Recherche Scientifique

Synthesis of Functionalized Compounds

Diethyl (pyridin-2-ylmethyl)phosphonate is used in the synthesis of functionalized compounds. For instance, it has been used in the development of efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate . The synthetic strategy involved the diastereospecific 1,3-dipolar cycloaddition of N -benzyl- C - (diethoxyphosphoryl)nitrone to cis -1,4-dihydroxybut-2-ene and dimethyl maleate .

Corrosion Inhibitors

Diethyl pyridin-2-ylphosphonates are widely used as corrosion inhibitors . They help prevent the corrosion of metals, thereby extending the life of metal structures and components.

Dispersing and Emulsifying Agents

These compounds also serve as dispersing and emulsifying agents . They help distribute particles uniformly in a solution, which is crucial in many industrial processes.

Antistatics

Diethyl pyridin-2-ylphosphonates are used as antistatics . They reduce or eliminate the buildup of static electricity, which can be particularly useful in industries such as electronics and textiles.

Lubricant Additives

These phosphonates are used as lubricant additives . They enhance the performance of lubricants by improving their viscosity and reducing friction.

Insecticides, Fungicides, and Herbicides

Diethyl pyridin-2-ylphosphonates are known to have potent insecticidal, fungicidal, and herbicidal properties . They can be used to control pests and diseases in agriculture.

Biological Research

These compounds have been reported to have promising cytokinin activity, anti-proliferating and anti-platelet activating factor (anti-PAF) activities . This makes them valuable in biological research, particularly in the study of cell growth and function.

Preparation of Metal-Organic Frameworks

Diethyl pyridin-2-ylphosphonates can be used as a chelate ligand to prepare various metal-organic frameworks . These frameworks have applications in areas such as gas storage, catalysis, and drug delivery.

Orientations Futures

Phosphonates have been the cornerstone of modern organic chemistry and have found use in the development of potential drugs and agrochemicals . The future directions in the research of Diethyl (pyridin-2-ylmethyl)phosphonate could involve exploring its biological activities and developing more efficient and selective methods for its synthesis .

Mécanisme D'action

Target of Action

Diethyl (pyridin-2-ylmethyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential . Phosphonates are commonly used as analogues of amino acids and have proven very useful in the development of potential drugs and agrochemicals . .

Mode of Action

The mode of action of Diethyl (pyridin-2-ylmethyl)phosphonate involves chemoselective activation with triflic anhydride, followed by the addition of a chloride source to selectively and transiently yield a monochlorophosphonyl species . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .

Result of Action

Phosphonates in general are known to exhibit a variety of biological activities due to the presence of both a phosphonate group and a pyridine ring .

Propriétés

IUPAC Name |

2-(diethoxyphosphorylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHMNONXSBZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193050 | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (pyridin-2-ylmethyl)phosphonate | |

CAS RN |

39996-87-7 | |

| Record name | Diethyl P-(2-pyridinylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39996-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039996877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, 2-pyridylmethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (pyridin-2-ylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

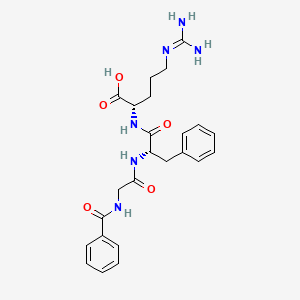

Q1: What is the structural significance of diethyl (pyridin-2-ylmethyl)phosphonate in its interaction with copper(II) ions?

A1: Diethyl (pyridin-2-ylmethyl)phosphonate (2-pmpe) acts as a didentate N,O-bonded chelating ligand when interacting with copper(II) ions. This means that it binds to the copper(II) ion through two donor atoms: the nitrogen atom in the pyridine ring and the oxygen atom from the phosphonate group. This interaction leads to the formation of a stable chelate ring structure [].

Q2: How does the structure of the resulting copper(II) complex with diethyl (pyridin-2-ylmethyl)phosphonate relate to its magnetic properties?

A2: The crystal structure analysis revealed that the copper(II) complex, [Cu(2-pmpe)2(ClO4)2], exists as two crystallographically unrelated molecules in the unit cell. Each copper(II) ion adopts an elongated octahedral geometry, surrounded by two 2-pmpe ligands and two perchlorate ions []. Magnetic studies indicate a very weak intermolecular exchange interaction between the copper(II) ions. This weak interaction is attributed to the non-covalent interactions (hydrogen bonds and π-π stacking) present in the crystal lattice, which mediate the magnetic exchange pathways between the copper(II) centers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)